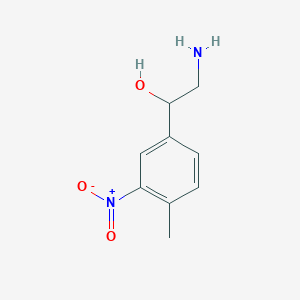
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL is an organic compound with the molecular formula C9H12N2O3. It is a derivative of ethanol, where the amino group is attached to the first carbon, and the 4-methyl-3-nitrophenyl group is attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL typically involves the nitration of 4-methylphenylamine followed by a reduction process. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the methyl group. The resulting 4-methyl-3-nitrophenylamine is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The nitration and reduction steps are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-Amino-1-(4-methyl-3-aminophenyl)ethan-1-OL.
Substitution: Formation of halogenated or esterified derivatives.
科学的研究の応用
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethan-1-OL: Similar structure but lacks the methyl group.
2-Amino-1-(3-nitrophenyl)ethan-1-OL: Similar structure but with the nitro group at a different position.
2-Amino-1-(4-methylphenyl)ethan-1-OL: Similar structure but lacks the nitro group.
Uniqueness
2-Amino-1-(4-methyl-3-nitrophenyl)ethan-1-OL is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
2-amino-1-(4-methyl-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4,9,12H,5,10H2,1H3 |
InChIキー |
UJRQWRQWXJGBHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(CN)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
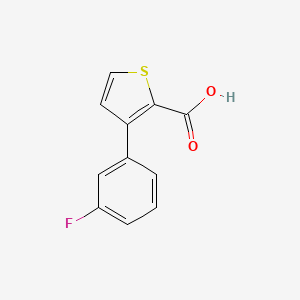

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
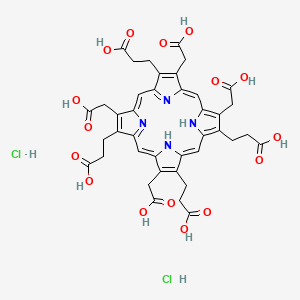

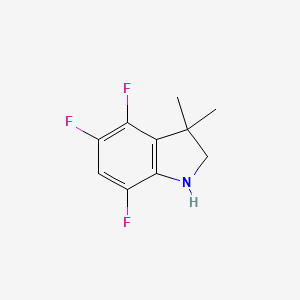
![ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
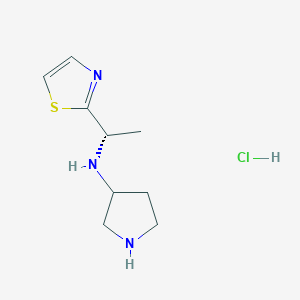
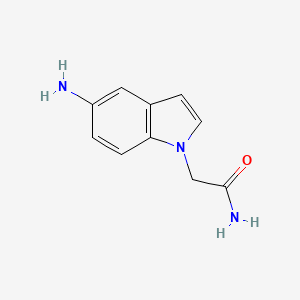
![4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13076579.png)
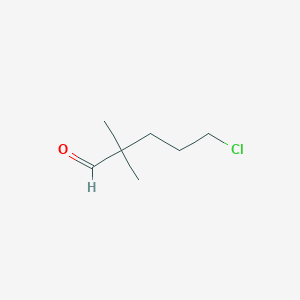
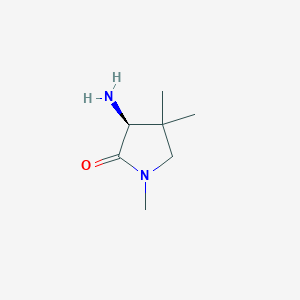
![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076594.png)
